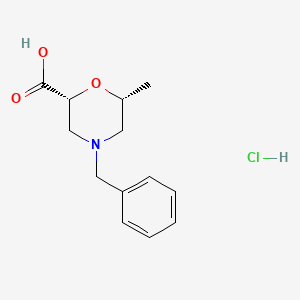

rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride” is a chemical compound that is related to a class of compounds known as ketamine metabolites . It is also known as “(2R,6R)-hydroxynorketamine hydrochloride” or “(2R,6R)-HNK” for short . It has been found to enhance AMPA receptor-mediated excitatory post-synaptic potentials and decrease intracellular D-serine concentrations .

Synthesis Analysis

The synthesis of “(2R,6R)-hydroxynorketamine (HNK)” includes the preparation of “®-norketamine” via chiral resolution from racemic norketamine via a chiral resolution with L-pyroglutamic acid . Another process for the preparation of “(2R,6R)-hydroxynorketamine” requires no chromatography purification and affords the “(2R,6R)-hydroxynorketamine” in eight steps with a 26% overall yield and greater than 97% purity .Molecular Structure Analysis

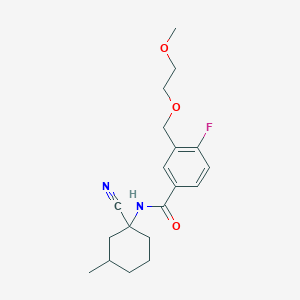

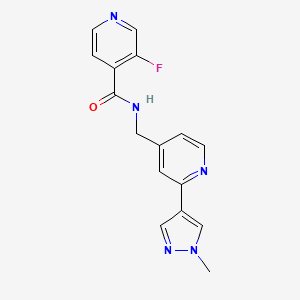

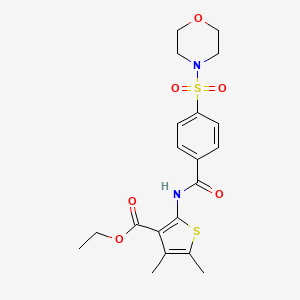

The molecular structure of “(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride” is complex and involves several functional groups . The compound is a derivative of morpholine, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving “(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride” are complex and involve several pathways . For example, it has been found that the compound can mediate the behavioral effects of ketamine in mice by kappa opioid receptors .作用机制

The mechanism of action of “(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride” is still being elucidated . It is known to enhance AMPA receptor-mediated excitatory post-synaptic potentials and decrease intracellular D-serine concentrations . It also upregulates KCNQ2 channels in mouse ventral hippocampal glutamatergic neurons in vitro and in vivo .

It is a powder in its physical form .

未来方向

Future research on “(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride” will likely focus on further elucidating its mechanism of action and potential therapeutic uses . For example, it has been suggested that “(2R,6R)-HNK” will improve cognitive function through a persistent potentiation of the hippocampal activity or other metaplastic processes that enhance the efficacy of synaptic transmission .

属性

IUPAC Name |

(2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-10-7-14(9-12(17-10)13(15)16)8-11-5-3-2-4-6-11;/h2-6,10,12H,7-9H2,1H3,(H,15,16);1H/t10-,12-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNNTGCYKRCSOP-MHDYBILJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C(=O)O)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C(=O)O)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2443582.png)

![[4-(2-Hydroxyethyl)phenyl]thiourea](/img/structure/B2443586.png)

![3-Cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2443589.png)

![N-(cyanomethyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B2443595.png)

![4-((5-methyl-2-phenyloxazol-4-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2443600.png)